Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride” is a chemical compound with a unique structure . The core structure of this compound is the 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold . This structure is found in several lead compounds and drug candidates .
Synthesis Analysis
The synthesis of this compound has been explored by several groups . One method involves the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate (EDA) . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . This method has been shown to be more efficient, achieving a total yield of 28% .Molecular Structure Analysis
The molecular structure of “this compound” is unique due to its 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold . This structure allows it to orientate key pharmacophores in well-defined three-dimensional space .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate (EDA) and the intramolecular cyclopropanation of alpha-diazoacetates . These reactions can be conducted under low catalyst loadings .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is involved in various chemical synthesis and reaction studies, demonstrating its utility in the preparation of complex molecular structures and the exploration of reaction mechanisms. For instance, the compound has been used in studies related to the synthesis of phosphorylated bicycles through the treatment with diphenylphosphinic chloride and chlorodiphenylphosphine, revealing insights into the mechanistic aspects of such phosphorylation reactions (Sousa et al., 2010). Additionally, its reactions with iodinating agents have been investigated, leading to the formation of methyl 6-iodo-3-azabicyclo[3.1.0]hexane-6-carboxylates as mixtures of exo and endo isomers, further contributing to the understanding of such chemical processes (Molchanov et al., 2003).
Asymmetric Synthesis
Research has also focused on the asymmetric synthesis of bicyclic amino acid derivatives using Aza-Diels-Alder reactions, highlighting the compound's role in generating chiral centers and its application in stereochemistry (Waldmann & Braun, 1991). This area of study is crucial for the development of novel pharmaceuticals and materials with specific optical activities.
Novel Synthetic Routes
Explorations into new synthetic routes have led to the development of methods for producing substituted 1-fluoro-1-cyclopropanecarboxylates, using the compound as a precursor. These studies provide valuable insights into the creation of fluoro-organic compounds, which are important in medicinal chemistry and agrochemicals (Molchanov et al., 2002).
Structural and Mechanistic Analysis
The compound has also been the subject of structural and mechanistic analysis, such as the first isolation and characterization of 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylates. These studies contribute to a deeper understanding of the compound's chemical behavior and the potential for developing novel chemical transformations (Guideri & Ponticelli, 2012).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, also known as methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, is a crucial component in several antiviral medications . It plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 .
Mode of Action
The compound interacts with its targets, the protease enzymes of the hepatitis C virus and SARS-CoV-2, by binding to their active sites and inhibiting their function . This prevents the viruses from replicating within the host cells, thereby limiting the spread of the infection .
Biochemical Pathways
The compound affects the biochemical pathways of viral replication. By inhibiting the protease enzymes, it disrupts the life cycle of the viruses, preventing them from producing new virions . This has downstream effects on the viral load within the host, leading to a reduction in the severity of the infection .
Result of Action
The result of the compound’s action is a reduction in the viral load within the host. By inhibiting the protease enzymes necessary for viral replication, it limits the spread of the virus and helps to control the infection .
Eigenschaften
IUPAC Name |
methyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-8-3-5(4)6;/h4-6,8H,2-3H2,1H3;1H/t4-,5+,6?; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINRNZAMIJPDPU-FTEHNKOGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C1CNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1[C@H]2[C@@H]1CNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1212063-26-7 |
Source
|
Record name | rac-methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.